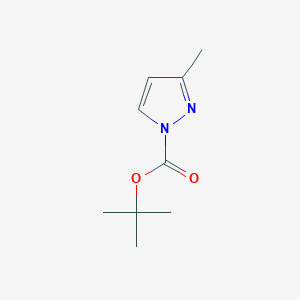

tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-methylpyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-7-5-6-11(10-7)8(12)13-9(2,3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYFCIJRCTUHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610295 | |

| Record name | tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186551-70-2 | |

| Record name | tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the physical properties of tert-butyl 3-methyl-1H-pyrazole-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a key building block in the synthesis of various pharmacologically active molecules, a thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application in research and development. This document moves beyond a simple listing of data points, offering insights into the causality behind these properties and providing detailed, validated protocols for their experimental determination.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1] The incorporation of the pyrazole nucleus into molecular structures can impart a range of desirable pharmacological activities. The subject of this guide, this compound, is a versatile intermediate, featuring a bulky tert-butyl protecting group that modulates its reactivity and solubility, and a methyl substituent that influences its electronic and steric properties. A comprehensive grasp of its physical properties is the foundation for its rational use in the synthesis of novel therapeutic agents.

Core Physical Properties: A Data-Driven Overview

Table 1: Physical and Chemical Properties of this compound and Related Analogs

| Property | Value (this compound) | Value (Related Analogs) | Citation |

| Molecular Formula | C₉H₁₄N₂O₂ | C₉H₁₅N₃O₂ (tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate) | [2] |

| Molecular Weight | 198.22 g/mol (Calculated) | 197.23 g/mol (tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate) | [2] |

| CAS Number | 129841-39-6 (Unconfirmed) | 578008-32-9 (tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate) | [2] |

| Melting Point | Not explicitly found | 154.3–258.9 °C (Range for various pyrazole derivatives) | |

| Boiling Point | Not explicitly found | Data not available for close analogs | |

| Density | Not explicitly found | Data not available for close analogs | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Low aqueous solubility is predicted. | Pyrazole derivatives generally show low aqueous solubility. |

Expert Insight: The presence of the tert-butyl ester group is expected to increase the lipophilicity of the molecule, leading to good solubility in nonpolar organic solvents and limited solubility in water. The melting point of pyrazole derivatives can vary significantly based on their substitution patterns and intermolecular forces, such as hydrogen bonding capabilities.[3]

Experimental Determination of Physical Properties: Validated Protocols

To ensure scientific rigor, the direct experimental determination of the physical properties of this compound is essential. The following section provides detailed, self-validating protocols for key physical property measurements.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the crystalline this compound.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure accurate determination.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point.[4]

Caption: Micro Boiling Point Determination Workflow.

Solubility Profile

Understanding the solubility of a compound is crucial for reaction setup, purification, and formulation.

Protocol: Qualitative Solubility Testing

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Sample Addition: To a series of small test tubes, add approximately 10-20 mg of this compound.

-

Solvent Addition: Add 1 mL of a chosen solvent to each test tube.

-

Observation: Agitate the mixture and observe. Classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

Acid/Base Solubility: For compounds with low water solubility, test solubility in 5% aqueous HCl and 5% aqueous NaOH to identify acidic or basic functional groups. [5]

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic data provides unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, the following characteristic signals are expected:

-

¹H NMR: A singlet for the tert-butyl protons (around 1.6 ppm), a singlet for the methyl protons on the pyrazole ring, and signals for the pyrazole ring protons. The chemical shifts of the ring protons will be influenced by the electronic effects of the substituents.

-

¹³C NMR: Resonances for the quaternary carbon and the methyl carbons of the tert-butyl group, the methyl carbon attached to the pyrazole ring, and the carbons of the pyrazole ring itself.

For a related compound, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the ¹H NMR spectrum showed a singlet at 1.24 ppm for the tert-butyl group and a singlet at 3.40 ppm for the methyl group on the pyrazole ring. [6]The ¹³C NMR spectrum of this analog displayed signals for the tert-butyl methyl carbons at 30.4 ppm and the quaternary carbon at 32.4 ppm. [6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for this compound include:

-

C=O stretch: A strong absorption band around 1700-1750 cm⁻¹ characteristic of the ester carbonyl group.

-

C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the methyl and tert-butyl groups.

-

C=N and C=C stretch: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The high-resolution mass spectrum (HRMS) can be used to confirm the elemental composition.

Synthesis and Reactivity: Context for Physical Properties

The synthesis of tert-butyl pyrazole carboxylates often involves the reaction of a pyrazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. [7]The bulky tert-butyl group can be removed under acidic conditions, providing a route to the corresponding carboxylic acid. Understanding the synthetic pathway and potential side reactions is crucial for interpreting the physical properties of the final product and for designing purification strategies.

Caption: General Synthesis and Deprotection of tert-Butyl Pyrazole Carboxylates.

Safety and Handling

Based on data for analogous compounds, this compound should be handled with care. Related pyrazole derivatives are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [2]Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive overview of the physical properties of this compound, grounded in both available data for related compounds and established scientific principles. By detailing robust experimental protocols for the determination of these properties, this document empowers researchers to confidently characterize this important synthetic intermediate. A thorough understanding of its physical characteristics is a critical first step in unlocking its full potential in the development of novel and impactful pharmaceuticals.

References

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PMC. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). NIH. [Link]

-

Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. (n.d.). ResearchGate. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Melting point determination. (n.d.). University of Calgary. [Link]

-

Determination of Melting Point of an Organic Compound. (n.d.). BYJU'S. [Link]

-

Determination of Boiling Point of an Organic Compound. (n.d.). BYJU'S. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Missouri–St. Louis. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Saddleback College. [Link]

-

Determination of Boiling Points. (n.d.). Loudoun County Public Schools. [Link]

-

Determination of Boiling Point (B.P). (n.d.). Vijay Nazare - Weebly. [Link]

-

Determination of Boiling Point. (2021). University of Technology. [Link]

-

Determination of Melting Point. (n.d.). Clarion University. [Link]

-

Melting Point Determination of Solid Organic Compounds. (2017). JoVE. [Link]

-

tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. (n.d.). PubChem. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). NIH. [Link]

-

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (2021). MDPI. [Link]

-

tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. (n.d.). PubChem. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. [Link]

-

1-{3-Tert-Butyl-1-[4-(Hydroxymethyl)phenyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-1-Ylurea. (n.d.). PubChem. [Link]

-

3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. [Link]

-

tert-butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate. (n.d.). PubChem. [Link]

-

Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (n.d.). MDPI. [Link]

-

Synthesis of Saturated N-Heterocycles. (2014). The Journal of Organic Chemistry. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

-

tert-butyl 4-(hydroxymethyl)-1h-pyrazole-1-carboxylate, min 97%, 1 gram. (n.d.). CP Lab Safety. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chem Rev Lett. [Link]

Sources

- 1. tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | 121669-70-3 [sigmaaldrich.com]

- 2. tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth exploration of tert-butyl 3-methyl-1H-pyrazole-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical structure, synthesis, spectroscopic characterization, reactivity, and strategic applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this versatile molecule.

Introduction: The Strategic Importance of Protected Pyrazoles

Pyrazole and its derivatives are fundamental scaffolds in a vast array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities.[1][2] The pyrazole nucleus is a five-membered heterocycle containing two adjacent nitrogen atoms, which imparts unique electronic properties and hydrogen bonding capabilities, making it a privileged structure in drug design.[1]

The strategic protection of one of the pyrazole's nitrogen atoms is often a critical step in multi-step syntheses to control regioselectivity and prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for this purpose due to its stability under various reaction conditions and its facile cleavage under specific acidic conditions.[3][4] this compound serves as a stable, readily functionalizable synthon, providing a reliable entry point for the elaboration of more complex molecular architectures.

Molecular Structure and Physicochemical Properties

This compound is a white to off-white solid. Its molecular structure consists of a 3-methylpyrazole ring where the N1 nitrogen is protected with a tert-butoxycarbonyl group.

Below is a visualization of the chemical structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄N₂O₂ | |

| Molecular Weight | 198.24 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | Data not consistently available; related compounds have melting points in the range of 33-114°C.[5][6] | |

| Boiling Point | ~317.7°C at 760 mmHg (Predicted for a related isomer) | [7] |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the direct N-Boc protection of 3-methylpyrazole. This reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Rationale for Synthetic Approach

The direct N-acylation of 3-methylpyrazole with (Boc)₂O is a highly effective method. The choice of base and solvent can influence the reaction rate and yield. Triethylamine or 4-dimethylaminopyridine (DMAP) are commonly used as bases to neutralize the acid formed during the reaction and to activate the (Boc)₂O. Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents for this transformation.[6] The use of a green catalyst like PEG-400 has also been reported as an eco-friendly alternative.[5]

Experimental Protocol: N-Boc Protection of 3-Methylpyrazole

The following protocol is a representative procedure for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-methylpyrazole (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM), add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) dropwise at 0 °C.[6]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by deionized water.[6]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound. The following data for related N-Boc protected pyrazoles can be used as a reference.

Table 2: Representative Spectroscopic Data for N-Boc Protected Pyrazoles

| Technique | Key Features and Expected Chemical Shifts (δ) or Wavenumbers (cm⁻¹) |

| ¹H NMR | * t-Butyl protons: A characteristic singlet around δ 1.6 ppm (9H).[6] * Pyrazole ring protons: Doublets for H4 and H5 protons, with coupling constants characteristic of the pyrazole ring.[6] * Methyl protons: A singlet for the methyl group on the pyrazole ring. |

| ¹³C NMR | * t-Butyl carbons: Signals around δ 27-28 ppm for the methyl carbons and δ 85-86 ppm for the quaternary carbon.[6] * Pyrazole ring carbons: Signals in the aromatic region, with the C=O of the Boc group appearing around δ 146-148 ppm.[6] |

| FT-IR | * C=O stretch (Boc): A strong absorption band around 1730-1750 cm⁻¹. * C-H stretch (alkyl): Bands in the region of 2850-3000 cm⁻¹. * C-N stretch: Bands in the region of 1250-1350 cm⁻¹. |

| Mass Spec. | * [M+H]⁺: The molecular ion peak corresponding to the protonated molecule. * Fragmentation: A characteristic loss of the tert-butyl group or isobutylene. |

Reactivity and Strategic Utility in Synthesis

The Boc group on the pyrazole nitrogen significantly influences the reactivity of the heterocyclic ring. It acts as an electron-withdrawing group, which can affect the nucleophilicity of the remaining pyrazole nitrogen and the susceptibility of the ring to electrophilic or nucleophilic attack.

Regioselective Functionalization

The primary utility of this compound is to enable regioselective functionalization of the pyrazole ring. With the N1 position blocked, reactions such as lithiation followed by electrophilic quench can be directed to specific carbon atoms of the pyrazole ring, a strategy that is challenging with unprotected pyrazoles. Palladium-catalyzed C-H arylation has also been shown to be effective on N-protected pyrazoles, with a preference for the C5 position.[8]

Deprotection of the Boc Group

The removal of the Boc group is a crucial step to liberate the N-H functionality for further reactions or to reveal the final target molecule.

Common Deprotection Methods:

-

Acidic Conditions: The Boc group is readily cleaved under acidic conditions. A solution of trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, methanol) is commonly used.[3]

-

Reductive Cleavage: Sodium borohydride (NaBH₄) in ethanol has been reported as a mild and selective method for the deprotection of N-Boc protected imidazoles and pyrazoles.[9]

The choice of deprotection method depends on the stability of other functional groups present in the molecule.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The pyrazole scaffold is a key component in numerous approved drugs and clinical candidates targeting various diseases.

Examples of Therapeutic Areas:

-

Oncology: Pyrazole derivatives have been developed as inhibitors of various kinases, which are crucial targets in cancer therapy.[10]

-

Inflammation: The well-known anti-inflammatory drug Celecoxib features a pyrazole core.

-

Infectious Diseases: Pyrazole-containing compounds have shown promise as antibacterial and antifungal agents.[1]

-

Neurological Disorders: The pyrazole scaffold is present in compounds targeting receptors and enzymes in the central nervous system.

The use of this compound allows for the controlled and systematic elaboration of the pyrazole core to generate libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

Hazard Identification:

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]

-

Avoid inhalation of dust or vapors.[13]

-

Avoid contact with skin and eyes.[13]

-

In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet (SDS).[12][15]

Conclusion

This compound is a cornerstone building block for the synthesis of complex, functionalized pyrazole derivatives. Its straightforward synthesis, well-defined reactivity, and the strategic utility of the Boc protecting group make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to effectively utilize this versatile molecule in the design and discovery of next-generation therapeutics.

References

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Institutes of Health.

- Protecting Group Strategies for Methyl 3-Amino-1H-pyrazole-4-carboxylate: Application Notes and Protocols. (2025). BenchChem.

-

Two independent routes leading to Boc-protected pyrazoles 5 and 3... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved January 14, 2026, from [Link]

-

tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Sharma, S., Verma, A., Chauhan, R., & Kulshrestha, R. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054–062. Retrieved January 14, 2026, from [Link]

-

tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (n.d.). Arkivoc. Retrieved January 14, 2026, from [Link]

-

Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc. Retrieved January 14, 2026, from [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023, May 4). ACS Omega. Retrieved January 14, 2026, from [Link]

-

Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

-

FT-IR spectrum of tert-butyl... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

3-tert-butyl-5-(methylthio)pyrazole-1-carboxanilide - [FTIR] - Spectrum. (n.d.). Retrieved January 14, 2026, from [Link]

-

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (2021, July 6). Semantic Scholar. Retrieved January 14, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. echemi.com [echemi.com]

- 8. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling | MDPI [mdpi.com]

- 11. tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. aaronchem.com [aaronchem.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. biosynth.com [biosynth.com]

- 15. fishersci.co.uk [fishersci.co.uk]

Navigating the Regioisomeric Landscape of N-Boc-3-Methylpyrazole: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug development. While a specific CAS number for this precise regioisomer is not cataloged in major chemical databases, this guide addresses the synthetic and analytical challenges inherent in its preparation. We will focus on the identification and characterization of its closely related and more readily accessible isomer, tert-butyl 5-methyl-1H-pyrazole-1-carboxylate, and provide a comprehensive overview of the synthetic strategies and characterization techniques applicable to this class of compounds. This document is intended for researchers, chemists, and professionals in the field of drug discovery seeking to leverage the versatile pyrazole scaffold in their work.

Introduction: The Pyrazole Core and the Challenge of Isomerism

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structural motif that is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence is highlighted by its inclusion in numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3] The versatility of the pyrazole scaffold stems from its unique electronic properties and the ability to be functionalized at multiple positions, allowing for the fine-tuning of physicochemical and pharmacological properties.[4][5]

The subject of this guide, this compound, represents a specific substitution pattern on this valuable core. The tert-butoxycarbonyl (Boc) group on one of the ring nitrogens serves as a crucial protecting group in multi-step syntheses, enabling selective reactions at other positions. However, the synthesis of asymmetrically substituted pyrazoles is often complicated by the formation of regioisomers.

A thorough search of chemical databases, including PubChem and commercial supplier catalogs, does not yield a specific CAS number for this compound. This suggests that it is either a novel or sparsely reported compound. In contrast, its regioisomer, tert-butyl 5-methyl-1H-pyrazole-1-carboxylate , is more accessible, often derived from precursors like tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate (CAS Number: 578008-32-9 ).[6]

This guide will therefore focus on providing a robust framework for the synthesis, identification, and application of N-Boc protected methylpyrazoles, with a particular emphasis on understanding and controlling the regiochemical outcomes of synthetic procedures.

Compound Identification and Physicochemical Properties

Given the lack of specific data for the 3-methyl isomer, we present the properties of the closely related tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate as a reference point. These properties are foundational for understanding the behavior of this class of molecules in experimental settings.

| Property | Value | Source |

| CAS Number | 578008-32-9 | PubChem[6] |

| Molecular Formula | C₉H₁₅N₃O₂ | PubChem[6] |

| Molecular Weight | 197.23 g/mol | PubChem[6] |

| IUPAC Name | tert-butyl 3-amino-5-methylpyrazole-1-carboxylate | PubChem[6] |

| Physical State | Solid (predicted) | |

| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate. | General chemical knowledge |

Synthesis and Regioselectivity

The synthesis of N-substituted pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine. The protection of one of the pyrazole nitrogens with a Boc group is a common strategy to allow for further functionalization.

General Synthetic Approach

A general and robust method for the synthesis of N-Boc protected pyrazoles involves the reaction of a pre-formed pyrazole with di-tert-butyl dicarbonate (Boc₂O). The key challenge in synthesizing a specific regioisomer like this compound lies in the initial formation of the 3-methyl-1H-pyrazole ring with predictable regiochemistry.

The reaction of an unsymmetrical diketone with hydrazine can lead to a mixture of regioisomers. The regioselectivity of this cyclization is influenced by factors such as the nature of the substituents on the diketone, the reaction solvent, and the presence of catalysts. For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation.[7]

Caption: Synthetic pathway to methylpyrazole regioisomers.

Experimental Protocol: N-Boc Protection of a Methylpyrazole

This protocol describes a general method for the N-Boc protection of a methylpyrazole, which is a critical step towards the target compound class.

Materials:

-

3-methyl-1H-pyrazole (or its isomer)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A base (e.g., Triethylamine, DMAP - optional, can accelerate the reaction)

Procedure:

-

Dissolve 3-methyl-1H-pyrazole (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Add the base (1.1 eq), if used, to the solution and stir.

-

Slowly add a solution of Boc₂O (1.1 eq) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl methyl-1H-pyrazole-1-carboxylate.

Causality: The use of a slight excess of Boc₂O ensures the complete conversion of the starting pyrazole. The optional base neutralizes the acid formed during the reaction, driving the equilibrium towards the product. The purification step is crucial for separating the desired N-Boc pyrazole from any unreacted starting materials and byproducts.

Structural Characterization

Distinguishing between the 3-methyl and 5-methyl regioisomers of tert-butyl 1H-pyrazole-1-carboxylate is critical and can be achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for isomer differentiation. The chemical shifts of the methyl group and the pyrazole ring protons and carbons will differ based on their position relative to the nitrogen atoms and the bulky Boc group.

-

¹H NMR: The proton on the pyrazole ring (at C4) will have a distinct chemical shift and coupling pattern depending on the adjacent substituents. The methyl protons will also exhibit a characteristic singlet. For example, in a related compound, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the H-4 proton of the pyrazole ring appears as a singlet at 5.74 ppm, while the methyl group on the pyrazole ring is observed at 3.40 ppm.[8]

-

¹³C NMR: The carbon chemical shifts are also highly sensitive to the electronic environment. The positions of the methyl-substituted carbon (C3 or C5) and the unsubstituted CH carbon (C4) will be key indicators. In the aforementioned sulfonamide, the C-3 and C-5 carbons of the pyrazole ring resonate at 160.9 ppm and 130.9 ppm, respectively, while the C-4 carbon is at 103.7 ppm.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition. The fragmentation pattern observed in the MS/MS spectrum can also provide clues to the structure, although it may not always be sufficient to differentiate between regioisomers without reference standards.

Caption: Workflow for the structural characterization of pyrazole isomers.

Applications in Drug Discovery and Development

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide variety of biological targets.[1][3] The incorporation of a methyl group and a Boc-protected nitrogen, as in this compound, provides a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

-

Scaffold for Diverse Libraries: These building blocks can be used in combinatorial chemistry and parallel synthesis to generate large libraries of compounds for high-throughput screening.[2]

-

Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX).

-

Anticancer Therapeutics: The pyrazole ring is present in several kinase inhibitors used in cancer therapy.[2] The functional groups on the pyrazole ring can be modified to achieve selective inhibition of specific kinases.

-

Agrochemicals: Beyond pharmaceuticals, pyrazole derivatives have found applications as herbicides and insecticides.[7]

The ability to control the regiochemistry of substitution on the pyrazole ring is paramount for establishing clear structure-activity relationships (SAR) and optimizing the pharmacological profile of drug candidates.[5]

Conclusion

While this compound remains an elusive target with no readily available CAS number, the exploration of its synthesis provides valuable insights into the chemical intricacies of pyrazole chemistry. Understanding the principles of regioselectivity in the formation of the pyrazole ring and mastering the techniques for isomer characterization are essential skills for any researcher working in drug discovery. The general protocols and characterization workflows outlined in this guide provide a solid foundation for the synthesis and identification of this important class of heterocyclic compounds. The continued investigation into pyrazole derivatives promises to yield novel therapeutic agents for a multitude of diseases.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Yeturu, S., & De, U. C. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

-

Rai, K., Rawat, D. S., & Kumar, A. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved from [Link]

-

Yeturu, S., & De, U. C. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science. Retrieved from [Link]

-

Zolj, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Retrieved from [Link]

-

Alonso, F., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Analogs of Tebufenpyrad with Acaricide Activity. Journal of Organic Chemistry. Retrieved from [Link]

-

Zolj, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Retrieved from [Link]

-

Rojas, R. S., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. Retrieved from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

Synthesis of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate from Hydrazine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of tert-butyl 3-methyl-1H-pyrazole-1-carboxylate, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The synthesis is presented as a robust two-step process commencing with the regioselective Knorr pyrazole synthesis from hydrazine hydrate and ethyl acetoacetate, followed by the N-protection of the resulting 3-methyl-1H-pyrazole with a tert-butyloxycarbonyl (Boc) group. This guide delves into the mechanistic underpinnings of the reaction, explains the rationale behind procedural steps, and offers practical insights for researchers, scientists, and drug development professionals to ensure a successful and reproducible synthesis.

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, with their scaffolds appearing in a wide array of therapeutic agents. The title compound, this compound, serves as a key intermediate for the elaboration of more complex molecular architectures. The presence of the Boc protecting group allows for selective functionalization at other positions of the pyrazole ring, making it a versatile synthon in drug discovery programs. This guide outlines a reliable and scalable synthetic route starting from readily available commercial reagents.

Synthetic Strategy & Mechanism

The synthesis of this compound is most effectively achieved through a two-step sequence:

-

Knorr Pyrazole Synthesis: The initial step involves the cyclocondensation of hydrazine hydrate with ethyl acetoacetate. This reaction proceeds with high regioselectivity to yield 3-methyl-1H-pyrazol-5(4H)-one, which exists in tautomeric equilibrium with 3-methyl-1H-pyrazol-5-ol and the desired 3-methyl-1H-pyrazole.

-

N-Boc Protection: The subsequent step is the protection of the pyrazole nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.

Mechanism of the Knorr Pyrazole Synthesis

The Knorr synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine is a classic and efficient method for constructing the pyrazole ring.[1][2] In the case of an unsymmetrical β-ketoester like ethyl acetoacetate, the reaction's regioselectivity is a critical consideration. The mechanism proceeds as follows:

-

Nucleophilic Attack: The more nucleophilic nitrogen of hydrazine attacks the more electrophilic ketone carbonyl of ethyl acetoacetate, rather than the less reactive ester carbonyl. This initial attack is the rate-determining step and dictates the regiochemical outcome.[1]

-

Formation of Hydrazone: Subsequent dehydration leads to the formation of a hydrazone intermediate.

-

Intramolecular Cyclization: The terminal nitrogen of the hydrazone then undergoes an intramolecular nucleophilic attack on the ester carbonyl.

-

Elimination: Finally, a molecule of ethanol is eliminated to afford the stable 3-methyl-1H-pyrazol-5(4H)-one.

This regioselectivity ensures the formation of the desired 3-methyl substituted pyrazole core.

Caption: Workflow for the N-Boc Protection of 3-Methyl-1H-pyrazole.

Experimental Protocols

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Purity | Supplier |

| Hydrazine hydrate (~64% N₂H₄) | 7803-57-8 | 50.06 g/mol | Reagent Grade | Major chemical suppliers |

| Ethyl acetoacetate | 141-97-9 | 130.14 g/mol | ≥99% | Major chemical suppliers |

| Ethanol | 64-17-5 | 46.07 g/mol | Anhydrous | Major chemical suppliers |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 g/mol | ≥97% | Major chemical suppliers |

| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 g/mol | ≥99% | Major chemical suppliers |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous | Major chemical suppliers |

| Sodium sulfate (anhydrous) | 7757-82-6 | 142.04 g/mol | Reagent Grade | Major chemical suppliers |

Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

Procedure:

-

To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (13.0 g, 0.1 mol) and ethanol (50 mL).

-

Slowly add hydrazine hydrate (~3.2 g, ~0.1 mol of N₂H₄) to the stirred solution. Caution: The reaction is exothermic. The addition should be done dropwise, and the flask may be cooled in an ice bath to control the temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 3-methyl-1H-pyrazol-5(4H)-one as a white crystalline solid.

Step 2: Synthesis of this compound

Procedure:

-

In a 250 mL round-bottomed flask, dissolve 3-methyl-1H-pyrazol-5(4H)-one (9.8 g, 0.1 mol) in anhydrous dichloromethane (100 mL).

-

To this solution, add 4-dimethylaminopyridine (DMAP) (1.22 g, 0.01 mol) and di-tert-butyl dicarbonate ((Boc)₂O) (24.0 g, 0.11 mol).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil or low-melting solid.

Characterization Data

3-Methyl-1H-pyrazole:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J=2.2 Hz, 1H), 6.05 (d, J=2.2 Hz, 1H), 2.30 (s, 3H). [3]* ¹³C NMR (CDCl₃, 100 MHz): δ 148.3, 133.5, 105.2, 11.3.

This compound:

-

Expected ¹H NMR (CDCl₃, 400 MHz): δ ~7.8-7.9 (d, 1H), ~6.1-6.2 (d, 1H), ~2.3 (s, 3H), 1.6 (s, 9H).

-

Expected ¹³C NMR (CDCl₃, 100 MHz): δ ~150.1, ~148.5, ~138.2, ~110.5, ~84.5, ~28.1, ~13.5.

Note: Actual chemical shifts may vary slightly depending on the solvent and concentration.

Safety and Handling

-

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [4][5][6]It should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [4][5][6]* Di-tert-butyl dicarbonate ((Boc)₂O) is a flammable liquid and can cause skin and eye irritation. [7]Handle in a fume hood and wear appropriate PPE. [7]* Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

-

The Knorr pyrazole synthesis is an exothermic reaction. Proper temperature control is essential, especially during the addition of hydrazine hydrate.

Troubleshooting and Key Considerations

-

Regioselectivity in Knorr Synthesis: The preferential formation of the 3-methyl isomer is generally high due to the difference in reactivity between the ketone and ester carbonyls. [1]However, careful control of reaction conditions (e.g., temperature) is recommended to minimize any potential side products.

-

Purity of 3-methyl-1H-pyrazole: The purity of the intermediate from Step 1 is crucial for the success of the Boc protection. If necessary, recrystallization can be performed to obtain a purer product.

-

Boc Protection: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of (Boc)₂O. DMAP is a highly effective catalyst, but other bases like triethylamine can also be used. [8]

Conclusion

The presented two-step synthesis provides a reliable and well-documented pathway to this compound. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols and safety precautions, researchers can confidently produce this valuable building block for their synthetic endeavors in drug discovery and materials science.

References

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. 3-Methylpyrazole(1453-58-3) 1H NMR spectrum [chemicalbook.com]

- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 5. files.dep.state.pa.us [files.dep.state.pa.us]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. peptide.com [peptide.com]

- 8. japsonline.com [japsonline.com]

The Pyrazole Nucleus: A Legacy of Protection in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Guardian of Chemical Reactivity

In the intricate world of organic synthesis, the ability to selectively shield a functional group from unwanted reactions is paramount to the successful construction of complex molecules. This molecular sleight of hand is achieved through the use of "protecting groups," temporary modifications that mask the reactivity of a specific site, only to be removed later to reveal the original functionality. Among the vast arsenal of protecting groups available to the modern chemist, those derived from the humble pyrazole ring hold a unique and often underappreciated position.

This guide provides a comprehensive exploration of the discovery, history, and application of pyrazole-based protecting groups. Moving beyond a simple catalog of chemical transformations, we will delve into the mechanistic underpinnings of their function, the strategic considerations for their implementation, and the detailed experimental protocols that form the bedrock of their practical use. For the medicinal chemist and the process scientist, understanding the nuances of these versatile protectors can unlock new avenues for the synthesis of novel therapeutics and complex natural products. Pyrazoles are a class of five-membered heterocyclic compounds that are important for drug development and have garnered significant attention for their wide range of biological activities, including anti-tuberculosis, antimicrobial, antifungal, and anti-inflammatory properties.[1]

A Historical Perspective: From Heterocyclic Curiosities to Essential Tools

The story of pyrazole-based protecting groups is intrinsically linked to the broader history of heterocyclic chemistry and the development of peptide synthesis. While the first synthesis of pyrazole itself is credited to Ludwig Knorr in 1883, its potential as a tool for chemical protection would not be realized for several decades.[2]

The mid-20th century witnessed a surge in the development of methods for peptide synthesis, a field that critically relies on the strategic use of protecting groups to control the sequential formation of amide bonds.[3] It was in this context that the concept of using N-acylazoles as "activated" acylating agents emerged. Seminal work by pioneers such as Walter Ried and Heinz August Staab in the 1950s and 1960s laid the groundwork for understanding the reactivity of N-acylimidazoles and, subsequently, N-acylpyrazoles. They recognized that the attachment of an acyl group to the nitrogen of an azole heterocycle rendered the acyl group susceptible to nucleophilic attack, effectively creating a stable yet reactive acylating agent.

Initially, the focus was on their utility as reagents for acylation. However, the inherent stability of the N-acylpyrazole linkage under certain conditions, coupled with its selective reactivity towards strong nucleophiles, hinted at a dual role. Not only could they act as acyl transfer agents, but the pyrazole moiety itself could serve as a protecting group for carboxylic acids, amines, and other functionalities. The ability to tune the reactivity of the pyrazole ring through substitution further expanded their potential applications.

The Mechanistic Core: Understanding the Pyrazole's Dual Personality

The efficacy of pyrazole-based protecting groups stems from a delicate balance of electronic and steric factors. The pyrazole ring, being an electron-deficient aromatic system, acts as a good leaving group upon nucleophilic attack at the exocyclic carbonyl carbon of an N-acylpyrazole.

N-Acylpyrazoles: Activated Esters in Disguise

When a carboxylic acid is converted to an N-acylpyrazole, the pyrazole ring effectively functions as an activating group. The lone pair of electrons on the second nitrogen atom of the pyrazole ring is not significantly involved in resonance with the carbonyl group, which maintains the electrophilicity of the carbonyl carbon. This makes N-acylpyrazoles more reactive towards nucleophiles than the corresponding carboxylic acid but generally more stable and easier to handle than highly reactive acyl chlorides or anhydrides.

The reactivity of N-acylpyrazoles can be finely tuned by introducing electron-withdrawing or electron-donating substituents on the pyrazole ring. Electron-withdrawing groups enhance the leaving group ability of the pyrazole, thereby increasing the reactivity of the N-acylpyrazole towards nucleophiles.[4]

Caption: Protection of an amine as a pyrazole-1-carboxamide and its subsequent cleavage with hydrazine.

Key Pyrazole-Based Protecting Groups in Practice

While the conceptual framework is elegant, the practical utility of any protecting group lies in its ease of installation, stability to a range of reaction conditions, and facile, high-yielding removal.

Tetrahydropyranyl (THP) Protection of the Pyrazole N-H

The pyrazole ring itself contains an acidic N-H proton that often requires protection during synthetic transformations. The tetrahydropyranyl (THP) group is a commonly employed protecting group for this purpose. A notable advantage is the development of green, solvent- and catalyst-free methods for the quantitative protection of pyrazole with dihydropyran. [3] Experimental Protocol: THP Protection of Pyrazole [3]

-

Reactants: To neat dihydropyran (1.2 equivalents), add pyrazole (1.0 equivalent) at room temperature.

-

Reaction: The reaction is typically exothermic and proceeds to completion within minutes, often solidifying upon completion.

-

Work-up: The resulting N-THP-pyrazole is often of sufficient purity to be used directly in subsequent steps. If necessary, it can be purified by distillation or recrystallization.

-

Deprotection: The THP group is readily cleaved under acidic conditions, for example, by treatment with a catalytic amount of a strong acid (e.g., HCl, TsOH) in a protic solvent like methanol or ethanol. The reaction is typically rapid, and the deprotected pyrazole can be isolated after neutralization and extraction.

| Protecting Group | Installation | Cleavage Conditions | Stability |

| THP | Dihydropyran, neat or with acid catalyst. | Mild acid (e.g., aq. HCl, TsOH in MeOH). | Stable to bases, organometallics, reducing agents. |

N-Acylpyrazoles for Carboxylic Acid Activation and Protection

The conversion of a carboxylic acid to an N-acylpyrazole serves the dual purpose of protection and activation. This strategy is particularly useful in multi-step syntheses where a carboxylic acid needs to be carried through several steps before being converted to an amide or ester.

Experimental Protocol: Formation of an N-Acyl-3,5-dimethylpyrazole

-

Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Activation: Add a coupling reagent such as 1,1'-carbonyldiimidazole (CDI) (1.05 equivalents) or N,N'-dicyclohexylcarbodiimide (DCC) (1.05 equivalents) and stir at room temperature for 1-2 hours until the activation is complete.

-

Pyrazole Addition: Add 3,5-dimethylpyrazole (1.0 equivalent) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea (if DCC was used). Wash the organic phase with aqueous acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-acylpyrazole can be purified by column chromatography on silica gel.

Deprotection (Acylation): The N-acylpyrazole can be directly used as an acylating agent. Treatment with a nucleophile, such as an amine or an alcohol, typically in an aprotic solvent, will yield the corresponding amide or ester. The reaction is often facilitated by heating or the addition of a non-nucleophilic base.

Pyrazole-1-carboxamide for Amine Protection

The pyrazole-1-carboxamide group is a robust protecting group for primary and secondary amines. Its installation is straightforward, and its cleavage is highly specific.

Experimental Protocol: Protection of a Primary Amine with 1H-Pyrazole-1-carboxamidine [4]

-

Reagents: 1H-Pyrazole-1-carboxamidine hydrochloride is a commercially available and effective reagent for the guanylation of amines, which is a related transformation. For the formation of a pyrazole-1-carboxamide, 1,1'-carbonyldipyrazole (CDP) is a suitable reagent.

-

Protection: To a solution of the amine (1.0 equivalent) in an aprotic solvent like THF or DCM, add 1,1'-carbonyldipyrazole (1.05 equivalents) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: Upon completion, the reaction mixture can be washed with water and brine. The organic layer is then dried and concentrated to yield the protected amine. Purification can be achieved by recrystallization or column chromatography.

Experimental Protocol: Deprotection of a Pyrazole-1-carboxamide [5]

-

Cleavage: Dissolve the protected amine (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of THF and water.

-

Hydrazine Addition: Add hydrazine hydrate (2-5 equivalents) to the solution.

-

Reaction: The reaction mixture is typically heated to reflux for 1-4 hours. The progress of the deprotection can be monitored by TLC.

-

Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer containing the deprotected amine is washed with water and brine, dried, and concentrated. Further purification can be performed if necessary.

| Protecting Group | Installation | Cleavage Conditions | Stability |

| Pyrazole-1-carboxamide | 1,1'-Carbonyldipyrazole (CDP) | Hydrazine hydrate, reflux. | Stable to a wide range of acidic and basic conditions, many reducing and oxidizing agents. |

Conclusion: A Versatile Tool for the Modern Synthetic Chemist

The journey of pyrazole from a simple heterocycle to a sophisticated tool in the synthetic chemist's arsenal is a testament to the continuous evolution of organic chemistry. Pyrazole-based protecting groups offer a unique combination of stability, tunable reactivity, and specific cleavage conditions that make them valuable assets in the synthesis of complex molecules. From the green and efficient THP protection of the pyrazole nucleus itself to the robust and selectively cleavable pyrazole-1-carboxamide for amines, these protecting groups provide reliable and often elegant solutions to challenging synthetic problems. As the demand for ever more complex and novel chemical entities continues to grow, particularly in the realm of drug discovery, a deep understanding of the history, mechanism, and practical application of pyrazole-based protecting groups will undoubtedly continue to be an indispensable skill for the modern researcher.

References

- Solodenko, W., Bröker, P., Messinger, J., Schön, U., & Kirschning, A. (2006). Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Synthesis, 2006(03), 461-466.

- Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24081-24093.

- Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24081-24093.

- Faria, J. V., et al. (2017).

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.

- Staab, H. A. (1957). Synthese von Estern, Amiden und Thioestern nach der Imidazolidmethode. Angewandte Chemie, 69(24), 784-784.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Biomedicines, 10(5), 1124.

- Ried, W., & Schleimer, B. (1958). Über die Umsetzung von Carbonsäuren mit N.N′-Carbonyl-di-imidazol. Angewandte Chemie, 70(4), 164-164.

- Ried, W., & Valentin, J. (1967). Synthese von N-Acyl-pyrazolen. Chemische Berichte, 100(10), 3227-3233.

- Kashima, C., Harada, H., Kita, I., Fukuchi, I., & Hosomi, A. (1994). The Preparation of N-Acylpyrazoles and Their Behavior Toward Alcohols. Synthesis, 1994(01), 61-65.

- Katritzky, A. R., & Laurenzo, K. S. (1986). A convenient one-step transformation of primary and secondary amines into the corresponding unprotected guanidines using 1H-pyrazole-1-carboxamidine hydrochloride. The Journal of Organic Chemistry, 51(26), 5039-5040.

- Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502.

- Katritzky, A. R., et al. (2003). A Novel Method for the Reductive Cleavage of the N–N Bond in N-Acylhydrazines. The Journal of Organic Chemistry, 68(14), 5724-5727.

-

The Organic Chemistry Portal. Protecting Groups. [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. japsonline.com [japsonline.com]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

A Theoretical Investigation into the Stability of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for assessing the stability of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate, a crucial building block in contemporary drug discovery. Recognizing the importance of molecular stability in the pharmaceutical development pipeline, from synthesis and storage to formulation and in vivo efficacy, this document outlines a robust, in-silico protocol rooted in Density Functional Theory (DFT). We delve into the principles of conformational analysis to identify the molecule's most stable geometric isomers and subsequently explore its primary thermal degradation pathway—the deprotection of the tert-butoxycarbonyl (Boc) group. This guide is intended for researchers, computational chemists, and drug development professionals, offering both a conceptual understanding and a practical, step-by-step methodology for predicting the thermal lability of this and similar N-Boc protected heterocyclic compounds. While this document focuses on theoretical predictions, it strongly emphasizes the necessity of experimental validation through techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction: The Imperative of Stability in Pharmaceutical Scaffolds

The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its versatile binding capabilities and favorable pharmacokinetic properties. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen, as seen in this compound, is a common strategy in multi-step organic synthesis to modulate reactivity. However, the inherent thermal lability of the Boc group presents a significant challenge, impacting the compound's shelf-life, purification methods, and compatibility with various formulation processes.

A thorough understanding of the thermal stability of this intermediate is, therefore, not an academic exercise but a critical component of risk management in drug development. Computational chemistry offers a powerful, resource-efficient avenue to probe molecular stability at the electronic level, providing predictive insights that can guide experimental design and de-risk development programs. This guide will systematically walk through the theoretical calculations necessary to evaluate the stability of this compound, with a focus on its most probable decomposition pathway.

Theoretical Methodology: A Multi-faceted Approach to Stability Prediction

Our computational protocol is designed to provide a holistic view of the molecule's stability by first identifying its ground-state conformation and then exploring the energetics of its decomposition. This multi-step approach ensures that our stability predictions are based on the most energetically favorable and thus, most populated, molecular form.

Foundational Principles: Density Functional Theory (DFT)

At the heart of our investigation lies Density Functional Theory (DFT), a quantum mechanical method that has become the workhorse of computational chemistry for its balance of accuracy and computational cost. DFT allows us to calculate the electronic structure of a molecule, from which we can derive essential properties such as optimized geometries, relative energies, and the electronic barriers to chemical reactions. For the calculations outlined in this guide, the B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is recommended in conjunction with a Pople-style basis set such as 6-31G(d,p). This level of theory has been shown to provide reliable results for a wide range of organic molecules.[1]

Conformational Analysis: Identifying the Ground State

-

Initial Structure Generation: A 3D model of this compound is generated using a molecular builder.

-

Conformational Search Algorithm: A systematic or stochastic conformational search is performed. For a molecule of this size and flexibility, a stochastic method like a Monte Carlo search or a low-mode molecular dynamics search is efficient. The goal is to explore the rotational space of the C-N bond connecting the tert-butyl group to the carboxylate and the N-C bond of the carbamate.

-

Geometry Optimization and Energy Ranking: Each generated conformer is subjected to a full geometry optimization using a computationally inexpensive method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation. The energies of the optimized conformers are then ranked.

-

Refinement with Higher-Level Theory: A subset of the low-energy conformers (e.g., those within 5-10 kcal/mol of the lowest energy structure) are then re-optimized using our target level of theory (B3LYP/6-31G(d,p)).

-

Vibrational Frequency Analysis: A frequency calculation is performed on the most stable conformer to confirm that it is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

Figure 1: Workflow for determining the global minimum energy conformer.

Investigating Thermal Decomposition: The N-Boc Deprotection Pathway

The primary pathway for the thermal degradation of N-Boc protected amines and heterocycles is the unimolecular elimination of isobutylene and carbon dioxide. This reaction proceeds through a concerted, six-membered cyclic transition state. Our computational approach will focus on locating this transition state and calculating the activation energy for the reaction, which is a direct measure of the kinetic stability of the molecule.

-

Reactant and Product Definition: The reactant is the global minimum conformer of this compound. The products are 3-methyl-1H-pyrazole, isobutylene, and carbon dioxide.

-

Initial Transition State Guess: A guess for the transition state geometry is constructed. This can be done by manually manipulating the reactant structure to bring the tert-butyl hydrogen closer to the carbonyl oxygen, or by using a linear interpolation between the reactant and product structures.

-

Transition State Optimization: A transition state search algorithm, such as the Berny algorithm (OPT=TS) or a synchronous transit-guided quasi-Newton (QST2/QST3) method, is employed to locate the saddle point on the potential energy surface. This calculation is performed at the B3LYP/6-31G(d,p) level of theory.

-

Transition State Verification: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

-

Activation Energy Calculation: The activation energy (ΔG‡) is calculated as the difference in the Gibbs free energy between the transition state and the reactant.

Figure 2: Workflow for locating the transition state and verifying the reaction pathway.

Presentation of Theoretical Data

The results of these calculations should be presented in a clear and concise manner to facilitate interpretation and comparison.

Conformational Analysis Results

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 (Global Minimum) | 0.00 | 0.00 | 95.8 |

| Conf-2 | 1.25 | 1.30 | 3.5 |

| Conf-3 | 2.50 | 2.60 | 0.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Thermal Decomposition Energetics

| Species | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) |

| Reactant (Global Minimum) | -X.XXXXXX | -Y.YYYYYY |

| Transition State | -A.AAAAAA | -B.BBBBBB |

| Activation Energy (ΔG‡) | Z.Z kcal/mol |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Discussion and Implications for Drug Development

The calculated activation energy for the de-Boc protection reaction provides a quantitative measure of the thermal stability of this compound. A lower activation energy suggests a greater propensity for thermal decomposition. This information has several practical implications for drug development professionals:

-

Synthesis and Purification: A low predicted activation energy may necessitate the use of milder reaction conditions and purification techniques (e.g., avoiding high-temperature distillations).

-

Storage and Handling: The predicted stability can inform the recommended storage conditions (e.g., refrigeration) to ensure the long-term integrity of the compound.

-

Formulation: Knowledge of thermal lability is crucial when considering formulation processes that involve heat, such as hot-melt extrusion or spray drying.

-

Regulatory Submissions: Computational stability data can supplement experimental data in regulatory filings, demonstrating a thorough understanding of the drug substance's properties.

The Crucial Role of Experimental Validation

It is imperative to underscore that the computational results presented in this guide are theoretical predictions. While DFT is a powerful tool, its accuracy is dependent on the level of theory employed and the inherent approximations within the method. Therefore, experimental validation is a non-negotiable step in confirming the predicted stability.

The following experimental techniques are recommended for validating the computational findings:

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the onset temperature of decomposition, which can be correlated with the calculated activation energy.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect exothermic or endothermic events associated with decomposition.

-

Accelerated Stability Studies: Storing the compound at elevated temperatures for defined periods and analyzing for degradation products by techniques like HPLC can provide real-world data on its stability.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous computational workflow for assessing the thermal stability of this compound. By combining conformational analysis with transition state theory within the framework of DFT, we can generate valuable, predictive data on the molecule's primary decomposition pathway. These in-silico insights, when used in conjunction with experimental validation, empower drug development professionals to make more informed decisions, mitigate risks, and ultimately accelerate the journey from discovery to a safe and effective medicine.

References

-

Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH. [Link]

Sources

An In-depth Technical Guide to the Solubility of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 3-methyl-1H-pyrazole-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. In the absence of extensive published quantitative data, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers researchers, scientists, and drug development professionals a robust framework for predicting, determining, and understanding the solubility of this compound in common organic solvents. The guide details the underlying physicochemical principles, provides a step-by-step experimental protocol for solubility determination, and presents a logical framework for solvent selection in synthesis, purification, and formulation.

Introduction: The Strategic Importance of Solubility

This compound is a key building block in the synthesis of a wide array of biologically active molecules. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The solubility of this intermediate is a critical parameter that dictates its handling, reactivity, and purification, profoundly impacting process efficiency, yield, and the physicochemical properties of the final active pharmaceutical ingredient (API).[2] A thorough understanding of its behavior in various organic solvents is paramount for rational process development, from laboratory-scale synthesis to large-scale manufacturing.

The "like dissolves like" principle serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[3][4] However, the nuanced interplay of molecular structure, intermolecular forces, and solvent properties requires a more detailed examination to accurately predict and manipulate solubility. This guide will deconstruct these factors in the context of the target molecule.

Physicochemical Profile and Solubility Predictions

To anticipate the solubility of this compound, we must first dissect its molecular structure and the resulting physicochemical properties.

-

Molecular Structure: The molecule consists of a five-membered aromatic pyrazole ring, a methyl substituent, and a bulky tert-butyl carboxylate group attached to one of the ring nitrogens.

-